XY028-133
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Overview
Description
XY028-133 is a PROTAC-based compound designed to degrade cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the study of tumors due to its ability to target and degrade these kinases, which are crucial for cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: XY028-133 is synthesized using a combination of von Hippel-Lindau ligand and CDK ligand. The synthesis involves multiple steps, including the formation of amide bonds and the incorporation of specific functional groups to ensure the compound’s stability and efficacy .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: XY028-133 can undergo oxidation reactions, particularly at its sulfur-containing moiety.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: this compound can participate in substitution reactions, especially at its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are employed.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
XY028-133 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the degradation of CDK4/6.
Biology: Employed in cell biology to understand cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in tumors dependent on CDK4/6.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mechanism of Action
XY028-133 functions by binding to CDK4/6 and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6. The degradation of these kinases results in cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to Palbociclib, it inhibits CDK4/6 and is used in breast cancer treatment.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity.
Uniqueness of XY028-133: Unlike traditional inhibitors, this compound is a PROTAC-based degrader, which means it not only inhibits CDK4/6 but also promotes their degradation. This dual action makes it more effective in reducing the levels of these kinases in tumor cells .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNDEBEHBRZEC-WWTLGBROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N11O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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